molecular formula C17H13N B3425939 2-Styrylquinoline CAS No. 4945-26-0

2-Styrylquinoline

Cat. No.: B3425939
CAS No.: 4945-26-0
M. Wt: 231.29 g/mol
InChI Key: RLGKSXCGHMXELQ-ZRDIBKRKSA-N
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Description

2-Styrylquinoline is a derivative of quinoline, characterized by the presence of a styryl group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Microwave-Assisted Synthesis: An efficient solvent-free procedure has been developed for the synthesis of (E)-2-styrylquinoline derivatives under microwave irradiation in the presence of zinc chloride.

    Ruthenium Pincer Complex Catalysis: This method involves the use of a bifunctional ruthenium NNN-pincer complex to catalyze the acceptorless dehydrogenative coupling of alcohols.

    Sonogashira Coupling: This method uses a heterogeneous nano-Pd/Cu catalyst system to achieve high purity products.

Industrial Production Methods

Industrial production methods for 2-styrylquinoline typically involve scalable versions of the above synthetic routes, optimized for cost-effectiveness and yield. The use of microwave-assisted synthesis and ruthenium pincer complex catalysis are particularly favored due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Styrylquinoline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities.

Scientific Research Applications

2-Styrylquinoline has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

2-Styrylquinoline is compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its versatile biological activities and its potential as a scaffold for drug development.

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGKSXCGHMXELQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318989
Record name (E)-2-Styrylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38101-69-8, 4945-26-0
Record name (E)-2-Styrylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38101-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC252077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC77968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-Styrylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Styrylquinoline, also known as 2-[(E)-2-Phenylethenyl]quinoline, has a molecular formula of C17H13N and a molecular weight of 231.29 g/mol.

A: Researchers utilize various spectroscopic techniques to characterize this compound, including:* IR Spectroscopy: Provides information about functional groups present in the molecule. []* 1H-NMR Spectroscopy: Reveals the hydrogen atom environments within the molecule, aiding in structural elucidation. [, , , , ]* UV-Vis Spectroscopy: Characterizes the electronic transitions within the molecule, offering insights into its light absorption properties. [, ] * Fluorescence Spectroscopy: Provides information about the molecule's excited state behavior and its potential as a fluorescent probe. [, , ]* Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound. []

A: Several methods have been developed for synthesizing 2-Styrylquinolines, including:* Condensation Reactions: These often involve reacting a quinoline derivative, like quinaldine, with an aromatic aldehyde in the presence of a catalyst (e.g., zinc chloride, acetic anhydride). [, , , , , ]* Cross-Dehydrogenative Coupling: This approach utilizes a catalyst (e.g., NH4I) to couple benzylamines with 2-methylquinolines under oxidative conditions. [, ]* [4 + 2] Cycloadditions: This method involves reacting azadienes, generated in situ from precursors like o-aminobenzyl alcohol, with internal alkynes. []

A: Yes, researchers have explored solvent-free and catalyst-free protocols for this compound synthesis, including:* Focused Microwave Irradiation: This method promotes the reaction between quinaldines and benzaldehydes in the presence of acetic anhydride without requiring a solvent or catalyst. [, ] * C(sp3)-H Functionalization: This approach utilizes a metal-free, acid-free, and base-free method for synthesizing 2-styrylquinolines from 2-alkyl quinoline precursors. []

A: Yes, this compound derivatives have been incorporated into polymer matrices, like polymethylmethacrylate (PMMA), to create materials with potential applications in optics and nonlinear optics. [, , ]

A: this compound derivatives have shown promise as:* Antitumor Agents: Some derivatives exhibit in vitro and in vivo activity against various cancer cell lines, with some showing activity comparable to or exceeding that of standard drugs like cisplatin. [, , ]* Leishmanicidal Agents: Several derivatives demonstrate activity against Leishmania parasites, the causative agents of leishmaniasis. [, , ]* Antibacterial Agents: Certain this compound derivatives possess antibacterial properties. []* HIV-1 Integrase Inhibitors: Specific this compound derivatives have been identified as inhibitors of HIV-1 integrase, an enzyme crucial for viral replication. [, ]* Anti-Alzheimer's and Anti-Prion Agents: Certain derivatives show potential in targeting protein misfolding diseases like Alzheimer's and prion diseases. []

A: The mechanisms of action vary depending on the specific derivative and target. Some examples include:* DNA Intercalation: Some this compound derivatives, similar to amsacrine, exhibit antitumor activity by intercalating into DNA, interfering with DNA replication and cell division. [] * Enzyme Inhibition: Derivatives targeting HIV-1 integrase bind to the enzyme, preventing its catalytic activity and inhibiting viral replication. [, ]

A: * Substituent Effects: The type and position of substituents on the quinoline and phenyl rings significantly impact activity. For example, electron-donating groups on the phenyl ring can enhance photocyclization efficiency. [] * Stereochemistry: The E-isomer of this compound is generally more biologically active than the Z-isomer. [, ]

A: Computational methods play a vital role in:* Molecular Docking: Predicting the binding modes and affinities of this compound derivatives to target proteins like EGFR kinase, aiding in rational drug design. []* Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to correlate structural features of derivatives with their biological activities, guiding the synthesis of more potent and selective compounds. []

A: Common analytical techniques include:* Chromatographic Methods: Thin-layer chromatography (TLC) is used for qualitative analysis and monitoring reaction progress. [, ] Gas-liquid partition chromatography has been used for kinetic studies. [] * Spectroscopic Methods: See question 2 regarding spectroscopic data.

A:* Mechanism of Action Studies: Further elucidating the precise mechanisms by which these compounds exert their biological effects.* Drug Delivery and Targeting: Developing strategies to enhance the delivery of these compounds to specific targets or tissues to improve efficacy and reduce potential side effects. []* In Vivo Studies and Clinical Trials: Conducting further preclinical and clinical studies to evaluate the therapeutic potential of promising this compound derivatives in various disease models.* Biomarker Discovery: Identifying biomarkers to predict treatment response, monitor efficacy, and assess potential adverse effects.

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